Concanamycin C is a member of the concanamycin family, which are macrolide antibiotics derived from the fermentation products of the bacterium Streptomyces diastatochromogenes. This compound is particularly noted for its potent inhibitory effects on vacuolar-type ATPases, which are essential for various cellular processes, including pH regulation and nutrient transport. Concanamycin C has garnered attention for its potential therapeutic applications in various fields, including cancer treatment and research into cellular mechanisms.
Concanamycin C is isolated from the mycelium of Streptomyces diastatochromogenes, a soil-dwelling actinobacterium. It belongs to the class of compounds known as macrolide antibiotics, characterized by their large lactone rings. These compounds are classified based on their structure and biological activity, with concanamycin C specifically being a type of plecomacrolide, which is known for its ability to inhibit ATPase activity.
The synthesis of concanamycin C involves several complex organic reactions. The total synthesis typically requires multiple steps, including:
Concanamycin C features a complex molecular structure characterized by a large lactone ring and multiple functional groups that contribute to its biological activity. The precise molecular formula for concanamycin C is , with a molecular weight of approximately 505.62 g/mol. The structure includes:
The chemical reactions involving concanamycin C primarily focus on its interaction with V-type ATPases:
The mechanism by which concanamycin C exerts its effects involves several steps:
Concanamycin C exhibits several notable physical and chemical properties:
Concanamycin C has several scientific uses:
The concanamycin biosynthetic gene cluster (cms BGC), first characterized in Streptomyces neyagawaensis, spans approximately 100 kb and contains 28 open reading frames (ORFs) [1] [6]. This cluster encodes all enzymatic machinery required for concanamycin C biosynthesis, including:
Table 1: Core Components of the Concanamycin Biosynthetic Gene Cluster
Functional Module | Gene Products | Biosynthetic Role |
---|---|---|
Polyketide Core Assembly | PKS Modules (CmsA-CmsJ) | Macrolactone chain elongation |
Deoxysugar Biosynthesis | CmsS, CmsT, CmsU, CmsV, CmsW, CmsX | 4'-O-carbamoyl-2'-deoxyrhamnose synthesis |
Glycosylation | CmsK (glycosyltransferase) | Sugar transfer to C23 hydroxyl |
Regulatory Genes | LuxR-type (CmsR1), SARP-type (CmsR2) | Transcriptional activation of BGC |
Genomic analysis of Streptomyces eitanensis reveals a similar cms BGC organization, confirmed through complete genome sequencing (9.79 Mb, 71.09% GC content) and annotation using RAST and antiSMASH [6]. The cluster's conservation across species like S. diastatochromogenes and S. neyagawaensis underscores its evolutionary stability [1].
Concanamycin C's 18-membered macrolactone core is synthesized by a multi-modular Type I PKS system through sequential decarboxylative Claisen condensations of acyl-CoA precursors [1] [3] [6]. Unlike canonical Type I PKSs, the concanamycin system features a hybrid architecture:
Table 2: Key PKS Modules in Concanamycin Aglycone Assembly
Module Position | Domains | Extender Unit Incorporated | Structural Outcome |
---|---|---|---|
Loading Module | AT-ACP | Malonyl-CoA/ Methylmalonyl-CoA | Starter unit |
Module 1 | KS-AT-KR-ACP | Methylmalonyl-CoA | β-hydroxyacyl-S-ACP |
Module 2 | KS-KR-ACP | Methoxymalonyl-ACP | Methoxy-substituted chain |
Module 6 | KS-DH-ER-KR-ACP | Ethylmalonyl-CoA | C8 ethyl branch (ConA) / Methyl branch (ConB/C) |
The final cyclization involves thioesterase (TE)-mediated macrolactonization, releasing the full aglycone scaffold [1] [8].
Specialized extender units diversify concanamycin structures:
Propionate supplementation enhances concanamycin B/C production by increasing methylmalonyl-CoA pools, confirming this branch point's metabolic flexibility [1] [6].
The cms BGC harbors two pathway-specific regulators essential for transcriptional activation:
Rational engineering of these regulators in S. eitanensis significantly enhanced concanamycin yields:
Heterologous production addresses native strain limitations:
Table 3: Heterologous Systems for Concanamycin Production
Host Strain | Engineering Approach | Titer Improvement | Limitations |
---|---|---|---|
S. avermitilis SUKA32 | Whole cms BGC transfer | 24 mg/L CMA (2× native) | Lower than engineered native hosts |
S. eitanensis DHS10676 | SARP/LuxR overexpression + media optimization | 900 mg/L CMA, 300 mg/L CMB | Shake-flask only; bioreactor scaling pending |
S. coelicolor M1152 | Regulatory gene swaps | Not quantified | Potential precursor limitations |
These advances establish a platform for sustainable concanamycin C production and structural diversification via synthetic biology [1] [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7